molecular formula C12H20O4 B3053948 1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester CAS No. 57133-55-8

1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester

Cat. No.: B3053948
CAS No.: 57133-55-8
M. Wt: 228.28 g/mol
InChI Key: RQCRKRWTYLZRSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester is C8H14O2 . The molecular weight is 142.1956 . The IUPAC Standard InChI is InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2 .

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester has been used in a variety of scientific research applications. It has been used as a tool compound in studies of protein-protein interactions, as well as in studies of enzyme inhibition and drug design. It has also been used in studies of signal transduction pathways and receptor-ligand interactions. Additionally, this compound has been used in studies of cell-cell communication and cell migration.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester is not fully understood. However, it is believed to interact with a variety of biological molecules. It has been found to bind to proteins, such as G-protein coupled receptors, and to interact with enzymes, such as kinases and phosphatases. In addition, it has been found to interact with membrane lipids, such as phospholipids. These interactions are believed to be important for its various biological activities.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various enzymes, such as kinases and phosphatases. It has also been found to modulate the activity of G-protein coupled receptors, as well as to modulate the activity of ion channels. Additionally, it has been found to modulate the activity of transcription factors and to modulate the expression of various genes.

Advantages and Limitations for Lab Experiments

The use of 1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester in lab experiments has a number of advantages. It is a relatively small molecule, which makes it easy to synthesize and manipulate. It is also relatively stable, which makes it easy to store and use in experiments. Additionally, it is relatively non-toxic, which makes it safe to use in experiments.
However, there are also some limitations to the use of this compound in lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very selective, which can make it difficult to use in experiments involving multiple targets.

Future Directions

There are a number of potential future directions for the use of 1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester. These include further research into its mechanism of action, its potential applications in drug design, and its potential use in the development of new therapeutic agents. Additionally, further research into its biochemical and physiological effects could lead to new insights into how it interacts with biological molecules. Finally, further research into its potential use in the study of signal transduction pathways and receptor-ligand interactions could lead to new insights into how these pathways are regulated.

Properties

IUPAC Name

ethyl 2-(1,4-dioxaspiro[4.5]decan-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-2-14-11(13)9-10-5-3-4-6-12(10)15-7-8-16-12/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCRKRWTYLZRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCC12OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340797
Record name 1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57133-55-8
Record name 1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, ethylene glycol (7.6 ml, 135.87 mmol) and para-toluenesulfonic acid (516 mg, 2.72 mmol) were added to a solution of (±)-2-(ethoxycarbonylmethyl)cyclohexanone (5.00 g, 27.17 mmol) in toluene (136 ml). The mixture was heated to reflux in a Dean Stark apparatus for 4 h and then allowed to cool to room temperature and quenched with sodium bicarbonate (5 g) and a saturated sodium bicarbonate solution (150 ml). The organic phase was separated from the aqueous phase which was extracted with ethyl acetate (3×100 ml). The combined organic phases were washed with a saturated sodium bicarbonate solution (100 ml) and brine (100 ml). The organic phase was dried over magnesium sulphate and the solvent was evaporated under reduced pressure to give the crude product which was purified using flash column chromatography with hexane-ethyl acetate (9:1) to give (±)-6-(ethoxycarbonylmethyl)-1,4-dioxaspiro[4.5]decane (4.59 g, 74% yield) as a colourless oil. Rf 0.18 (hexane-ethyl acetate, 9:1).
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
516 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
136 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester
Reactant of Route 2
1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester
Reactant of Route 3
Reactant of Route 3
1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester
Reactant of Route 4
1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester
Reactant of Route 5
1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester
Reactant of Route 6
1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester

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